molecular formula C13H28O2 B13962977 1-[(Hexyloxy)methoxy]hexane CAS No. 54815-12-2

1-[(Hexyloxy)methoxy]hexane

Cat. No.: B13962977
CAS No.: 54815-12-2
M. Wt: 216.36 g/mol
InChI Key: SMBRWKSIANXXKZ-UHFFFAOYSA-N
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Description

1-[(Hexyloxy)methoxy]hexane is an organic compound with the molecular formula C13H28O2. It is also known by its IUPAC name, Hexane, 1,1’-[methylenebis(oxy)]bis-. This compound is characterized by the presence of two hexyl groups connected by a methylene bridge, with each hexyl group further connected to an oxygen atom. The compound is of interest in various fields of chemistry due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Hexyloxy)methoxy]hexane can be synthesized through a multi-step process involving the reaction of hexanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired product. The general reaction scheme is as follows:

    Formation of Hemiacetal: Hexanol reacts with formaldehyde in the presence of an acid catalyst to form a hemiacetal intermediate.

    Formation of this compound: The hemiacetal intermediate undergoes further reaction to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified using distillation or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(Hexyloxy)methoxy]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

1-[(Hexyloxy)methoxy]hexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Hexyloxy)methoxy]hexane involves its interaction with lipid membranes and other hydrophobic environments. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies involving membrane dynamics and drug delivery systems. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins .

Comparison with Similar Compounds

1-[(Hexyloxy)methoxy]hexane can be compared with other similar compounds such as:

    1-Methoxyhexane: This compound has a similar structure but lacks the second hexyl group, making it less hydrophobic.

    Hexyl methyl ether: Similar to 1-methoxyhexane, but with a different arrangement of the methoxy group.

    Bis(hexyloxy)methane: This compound has two hexyl groups connected by a methylene bridge, similar to this compound, but with different functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry .

Properties

CAS No.

54815-12-2

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1-(hexoxymethoxy)hexane

InChI

InChI=1S/C13H28O2/c1-3-5-7-9-11-14-13-15-12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

SMBRWKSIANXXKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCOCCCCCC

Origin of Product

United States

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